molecular formula C37H67NO3 B601843 Fingolimod Stearate Amide CAS No. 1242271-27-7

Fingolimod Stearate Amide

Cat. No.: B601843
CAS No.: 1242271-27-7
M. Wt: 573.95
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Description

Fingolimod Stearate Amide is a derivative of Fingolimod, a well-known sphingosine 1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of relapsing-remitting multiple sclerosis. This compound is a modified version of Fingolimod, designed to enhance its pharmacological properties and broaden its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fingolimod Stearate Amide typically involves the modification of the Fingolimod molecule. One common method starts with the preparation of Fingolimod through a sequence of reactions including Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The stearate amide group is then introduced through an amide coupling reaction, using reagents such as stearoyl chloride and a suitable amine base under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Fingolimod Stearate Amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted amides, depending on the specific reagents and conditions used .

Scientific Research Applications

Fingolimod Stearate Amide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fingolimod Stearate Amide is unique due to its modified structure, which enhances its pharmacological properties and broadens its potential therapeutic applications. The addition of the stearate amide group improves its stability and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-36(41)38-37(32-39,33-40)31-30-35-28-26-34(27-29-35)24-22-20-10-8-6-4-2/h26-29,39-40H,3-25,30-33H2,1-2H3,(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBNYUXVNALWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242271-27-7
Record name N-(1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl)octadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FINGOLIMOD STEARAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQ2LRY07R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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